N-cycloheptyl-3,5-dinitrobenzamide
Overview
Description
N-cycloheptyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C14H17N3O5 and a molecular weight of 307.31 g/mol . It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of a 3,5-dinitrobenzamide moiety. This compound is typically a yellow to white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, followed by amide formation under controlled temperature and pressure conditions .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimizations for yield and purity, and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the substituents introduced, such as halogenated derivatives.
Scientific Research Applications
N-cycloheptyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential antifungal properties, particularly against Candida species.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3,5-dinitrobenzamide involves its interaction with microbial cell membranes. The nitro groups are believed to contribute to its antimicrobial activity by disrupting cell membrane integrity and interfering with essential cellular processes . This compound may also inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-3,5-dinitrobenzamide
- N,N-diethyl-3,5-dinitrobenzamide
- N,N-dimethyl-3,5-dinitrobenzamide
- N-butyl-3,5-dinitrobenzamide
- N-methyl-3,5-dinitrobenzamide
Uniqueness
N-cycloheptyl-3,5-dinitrobenzamide is unique due to the presence of the cycloheptyl group, which may impart different physical and chemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a compound of interest for further research and development .
Properties
IUPAC Name |
N-cycloheptyl-3,5-dinitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c18-14(15-11-5-3-1-2-4-6-11)10-7-12(16(19)20)9-13(8-10)17(21)22/h7-9,11H,1-6H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYLSSQWYVHPNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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